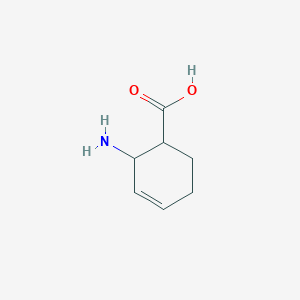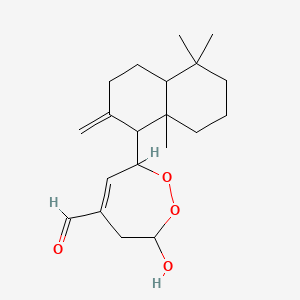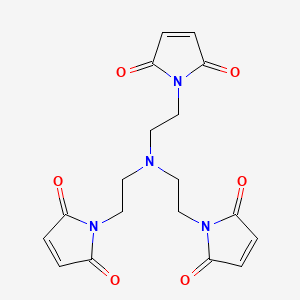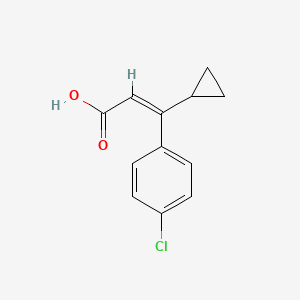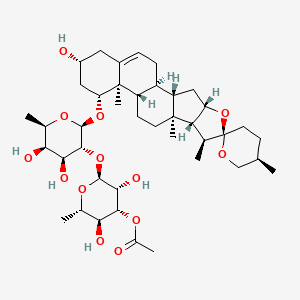
Ophiopogonin A
Vue d'ensemble
Description
Applications De Recherche Scientifique
Treatment of Acute Lung Inflammation
Ophiopogonin A has been shown to alleviate acute lung inflammation by modulating the NF-κB/MAPK signaling pathway. This was particularly observed in a mouse model of Klebsiella pneumoniae infection, where Ophiopogonin A reduced the pathological damage and inflammation in lung tissues .
Anticancer Potential
Research indicates that Ophiopogonin A possesses anticancer activities. It has been studied for its effects on various cancer cell lines, where it promotes autophagy through the PI3K/Akt/mTOR pathway, induces caspase-dependent apoptosis, and inhibits cell migration and adhesion .
Neuroprotective Effects
Lirioprolioside B, as part of the phytochemicals present in Liriopes radix, has been associated with neuroprotective properties. This includes the potential treatment of neurodegenerative diseases, although further studies are needed to isolate the compounds and understand their mechanisms of action .
Anti-inflammatory Properties
The anti-inflammatory capabilities of Ophiopogonin A extend beyond lung inflammation. It has been traditionally used in Chinese medicine to treat various inflammatory conditions, suggesting a broader application in anti-inflammatory therapies .
Diabetes Management
Lirioprolioside B has been implicated in the regulation of blood glucose levels. This points to its potential application in managing diabetes, although the exact mechanisms and clinical applications require further research .
Treatment of Respiratory Disorders
The roots of Liriope plants, which contain Lirioprolioside B, have been traditionally used for treating cough, asthma, and other respiratory disorders. This suggests a therapeutic role of Ophiopogonin A in such conditions .
Mécanisme D'action
Target of Action
Ophiopogonin A, also known as Lirioprolioside B, primarily targets the NF E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins.
Mode of Action
Ophiopogonin A interacts with its target, Nrf2, by dose-dependently increasing its expression . This interaction leads to changes in the cellular environment, particularly in response to oxidative stress.
Biochemical Pathways
The primary biochemical pathway affected by Ophiopogonin A is the p-ERK/ERK signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Ophiopogonin A promotes the phosphorylation of ERK in this pathway .
Result of Action
The molecular and cellular effects of Ophiopogonin A’s action include the inhibition of tissue damage and apoptosis induced by hemorrhagic shock . It also downregulates the levels of various inflammatory markers, such as blood urea nitrogen (BUN), creatinine (Cr), KIM-1, NGAL, iNOS, TNF-α, IL-1β, and IL-6 in kidney tissues .
Propriétés
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIVGTKSVYIZEB-GDUJLLAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673002 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonin A | |
CAS RN |
11054-24-3 | |
| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Ophiopogonin A?
A1: Research suggests that Ophiopogonin A exerts its effects through multiple molecular pathways. It has been shown to:
- Induce Nrf2 expression: Ophiopogonin A dose-dependently increases the expression of NF E2-related factor 2 (Nrf2), a transcription factor involved in antioxidant and cytoprotective responses. This induction of Nrf2 contributes to its protective effects against hemorrhagic shock-induced renal injury [].
- Regulate RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)): Studies demonstrate that Ophiopogonin A can regulate RELA, a key component of the NF-κB signaling pathway, which plays a crucial role in inflammation []. This regulation of RELA contributes to its anti-inflammatory effects in models of Klebsiella pneumoniae infection [].
Q2: How does Ophiopogonin A's interaction with Nrf2 lead to its beneficial effects?
A2: Nrf2 activation by Ophiopogonin A triggers downstream effects such as:
Q3: What signaling pathways are involved in Ophiopogonin A's mechanism of action?
A3: In addition to Nrf2 and RELA, Ophiopogonin A has been linked to the following signaling pathways:
- p-ERK/ERK signaling pathway: Ophiopogonin A promotes the phosphorylation of ERK in models of hemorrhagic shock and hypoxia, suggesting the involvement of this pathway in its protective effects [].
- NF-κB/MAPK signaling pathway: Studies in Klebsiella pneumoniae models indicate that Ophiopogonin A's anti-inflammatory effects are mediated by the inhibition of the NF-κB/MAPK signaling pathway [].
Q4: What is the molecular formula and weight of Ophiopogonin A?
A4: Ophiopogonin A has the molecular formula C45H72O10 and a molecular weight of 773.04 g/mol [].
Q5: Are there any spectroscopic data available for Ophiopogonin A?
A5: While the provided research excerpts do not delve into detailed spectroscopic data, structural elucidation studies have employed techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize Ophiopogonin A and its derivatives [, , ].
Q6: Has the stability of Ophiopogonin A been investigated under various conditions?
A6: The provided research does not explicitly address the stability of Ophiopogonin A under different conditions. Further research is needed to evaluate its stability profile and guide appropriate formulation strategies.
Q7: What in vitro and in vivo models have been used to study the efficacy of Ophiopogonin A?
A7: Ophiopogonin A's efficacy has been explored in various models, including:
- Hemorrhagic shock: Studies using rat models of hemorrhagic shock have demonstrated the protective effects of Ophiopogonin A on renal injury [].
- Acute lung inflammation: Mouse models of Klebsiella pneumoniae infection have been employed to investigate the anti-inflammatory properties of Ophiopogonin A in the lungs [, ].
- Hypoxia: In vitro studies using hypoxia-induced HK-2 cells (a human kidney cell line) have corroborated the protective effects observed in animal models [].
Q8: What are the key findings from in vivo studies on Ophiopogonin A?
A8: In vivo studies have shown that Ophiopogonin A:
- Reduces tissue damage and apoptosis: It dose-dependently inhibits hemorrhagic shock-induced tissue damage and apoptosis in the kidneys [].
- Attenuates lung inflammation: It reduces inflammatory cell infiltration, pathological damage, and cytokine levels in the lungs of mice with Klebsiella pneumoniae infection [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




silane](/img/structure/B1180706.png)
